molecular formula C7H6ClN3 B11757103 7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine CAS No. 1190317-98-6

7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine

Cat. No.: B11757103
CAS No.: 1190317-98-6
M. Wt: 167.59 g/mol
InChI Key: ZBEFEIUZLALVGC-UHFFFAOYSA-N
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Description

7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine is a heterocyclic compound that features a pyrrolo-pyridine core structure with a chlorine atom at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with a suitable amine under high-temperature conditions, often in the presence of a catalyst such as palladium or copper. The reaction may proceed through a series of steps including halogen exchange, cyclization, and amination .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurological disorders.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt critical biological pathways, leading to therapeutic effects. The compound’s interaction with receptors or ion channels can also modulate cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine is unique due to the presence of the chlorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

1190317-98-6

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine

InChI

InChI=1S/C7H6ClN3/c8-7-6-4(1-2-10-7)5(9)3-11-6/h1-3,11H,9H2

InChI Key

ZBEFEIUZLALVGC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)N)Cl

Origin of Product

United States

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